3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)- is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is structurally characterized by a quinoline core with various functional groups that enhance its pharmacological properties.
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug. Ciprofloxacin primarily targets bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.
Mode of Action
As an intermediate in the synthesis of ciprofloxacin, this compound likely contributes to the drug’s ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are involved in unwinding and supercoiling of bacterial DNA, processes crucial for DNA replication and transcription. By inhibiting these enzymes, ciprofloxacin prevents bacterial DNA replication, leading to cell death .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of DNA, thereby halting the process of DNA replication. This leads to the inability of bacteria to multiply and eventually results in bacterial cell death .
Pharmacokinetics
Ciprofloxacin is well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in urine and feces .
Result of Action
The result of the compound’s action, through its contribution to the activity of ciprofloxacin, is the inhibition of bacterial growth and replication. This is achieved by interfering with the enzymes necessary for bacterial DNA replication, leading to bacterial cell death and the resolution of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)- typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of cyclization reactions starting from aniline derivatives.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds.
Fluorination: The fluorine atom is incorporated using electrophilic fluorination reagents such as Selectfluor.
Methoxylation and Piperazinyl Substitution: The methoxy group and the piperazinyl moiety are introduced through nucleophilic substitution reactions, typically using methanol and piperazine derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key steps include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.
Substitution: The methoxy and piperazinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines, alcohols.
Major Products
N-oxide Derivatives: Formed through oxidation.
Dihydroquinoline Derivatives: Formed through reduction.
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Antibacterial Agent: Effective against a wide range of bacterial pathogens.
Enzyme Inhibition: Acts as an inhibitor for certain bacterial enzymes.
Medicine
Antibiotic: Used in the treatment of bacterial infections, particularly those resistant to other antibiotics.
Drug Development: Serves as a lead compound for developing new antibacterial agents.
Industry
Pharmaceutical Manufacturing: Integral in the production of antibacterial drugs.
Biotechnology: Used in the development of diagnostic tools and assays.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)- is unique due to its specific combination of functional groups, which confer high potency and a broad spectrum of antibacterial activity. Its methoxy and piperazinyl groups enhance its pharmacokinetic properties, making it more effective in clinical settings.
Properties
CAS No. |
1219097-41-2 |
---|---|
Molecular Formula |
C19H23ClFN3O4 |
Molecular Weight |
411.8550232 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.